Home > Products > Screening Compounds P73136 > Destrifluoroethoxy Lansoprazole
Destrifluoroethoxy Lansoprazole - 60524-97-2

Destrifluoroethoxy Lansoprazole

Catalog Number: EVT-1478532
CAS Number: 60524-97-2
Molecular Formula: C14H13N3OS
Molecular Weight: 271.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lansoprazole is a substituted benzimidazole belonging to the proton pump inhibitor (PPI) class of drugs. [, , , , , , ] PPIs like Lansoprazole are commonly used in treating acid-related disorders by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells. [, , , , , , , ]

N-methyl Lansoprazole is a derivative of Lansoprazole investigated for its potential as a Positron Emission Tomography (PET) imaging agent for tau proteins. [, ] Tau proteins are implicated in neurodegenerative diseases like Alzheimer's disease. [, ]

Future Directions
  • Exploring new therapeutic applications: Research can investigate the potential benefits of Lansoprazole in conditions like Barrett's esophagus, non-alcoholic fatty liver disease, and cancer. [, ]
  • Understanding its impact on the gut microbiome: As PPIs can alter gastric pH, studying their effects on the gut microbiome and potential implications for health and disease is crucial. []
  • Developing personalized treatment strategies: Investigating the influence of genetic factors on Lansoprazole metabolism and response could help tailor treatment for individual patients. []
  • Clinical trials for PET imaging: Further research is needed to translate the promising preclinical findings into clinical trials for evaluating its efficacy and safety as a tau PET imaging agent in humans. [, ]
  • Optimizing radiolabeling and pharmacokinetic properties: Research can focus on improving the radiolabeling yield and pharmacokinetic profile of N-methyl Lansoprazole to enhance its suitability for PET imaging. [, ]

Lansoprazole

Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related disorders like gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. [, , , , , , , , , , , , , , , , , , , , , , , , ] It acts by irreversibly blocking the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells, thereby inhibiting gastric acid secretion. [, ]

Relevance: Lansoprazole is the parent compound of Destrifluoroethoxy Lansoprazole. Destrifluoroethoxy Lansoprazole is a lansoprazole derivative where a trifluoroethoxy group (-OCH2CF3) is introduced to the lansoprazole structure. [] This modification could potentially alter the molecule's pharmacokinetic and pharmacodynamic properties.

Omeprazole

Compound Description: Omeprazole, similar to lansoprazole, belongs to the PPI class of drugs and is used to treat conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. [, , , ] It functions by inhibiting the proton pump, reducing gastric acid production. [, ]

Relevance: Omeprazole shares the same therapeutic class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] Both omeprazole and lansoprazole are PPIs, targeting the H+/K+-ATPase enzyme system in gastric parietal cells.

Pantoprazole

Compound Description: Pantoprazole is another PPI prescribed for conditions like GERD, erosive esophagitis, and pathological hypersecretory conditions. [, , ] It inhibits gastric acid secretion by irreversibly binding to the proton pump. []

Relevance: Pantoprazole is another PPI, similar in mechanism of action and therapeutic applications to Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, , ] These drugs belong to the same pharmacological class and share a common target.

Rabeprazole

Compound Description: Rabeprazole, another PPI, is utilized in the treatment of conditions involving excessive gastric acid secretion, such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. [, ] It inhibits acid secretion by blocking the final step in the gastric acid secretory pathway. []

Relevance: Rabeprazole, being a PPI, shares the same drug class and mechanism of action as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] This makes it structurally and pharmacologically relevant for comparison.

Esomeprazole

Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI used to treat conditions caused by excessive gastric acid production. [, ] Like other PPIs, it inhibits the H+/K+-ATPase enzyme system. []

Relevance: Esomeprazole, being a PPI, is part of the same pharmacological class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [] It is structurally related to lansoprazole and shares a similar mechanism of action.

Vonoprazan

Compound Description: Vonoprazan represents a novel class of drugs called potassium-competitive acid blockers (P-CABs). [, , , , , , , , ] Unlike PPIs, which require activation in an acidic environment, vonoprazan directly and reversibly inhibits the potassium-binding site of H+/K+-ATPase, providing rapid and sustained acid suppression. [, , , , ] It is used for the treatment of GERD and the eradication of Helicobacter pylori infection. [, , , , , ]

Relevance: Although vonoprazan has a different mechanism of action compared to lansoprazole, both target the same enzyme, H+/K+-ATPase, involved in gastric acid secretion. [, , , , ] This shared target makes vonoprazan relevant in understanding the potential effects of structural modifications to Destrifluoroethoxy Lansoprazole.

Tegoprazan

Compound Description: Tegoprazan is another novel P-CAB that demonstrates potent and reversible inhibition of H+/K+-ATPase. [, ] It exhibits rapid onset and prolonged duration of action, making it effective in treating acid-related disorders. [, ]

Relevance: Tegoprazan, similar to vonoprazan, shares the same target as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole, despite belonging to a different drug class (P-CABs). [, ] Comparing their activities and properties can provide insights into structure-activity relationships.

Famotidine

Compound Description: Famotidine belongs to the histamine H2-receptor antagonist class of drugs. [] It blocks the action of histamine on parietal cells in the stomach, thereby reducing gastric acid production. [] Famotidine is used to treat peptic ulcers, GERD, and Zollinger-Ellison syndrome. []

Relevance: Although famotidine belongs to a different drug class than lansoprazole, both drugs ultimately reduce gastric acid production, albeit through different mechanisms. [] Comparing the effects of Destrifluoroethoxy Lansoprazole with famotidine might highlight the advantages and disadvantages of targeting different pathways for acid suppression.

Overview

Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor used primarily for the treatment of gastric acid-related disorders. This compound, identified by its Chemical Abstracts Service number 60524-97-2, is characterized by the removal of a trifluoroethoxy group from the parent compound, Lansoprazole. The modification aims to enhance pharmacological properties and reduce side effects associated with traditional proton pump inhibitors.

Source and Classification

Destrifluoroethoxy Lansoprazole is classified as a small molecule pharmaceutical compound. It falls under the category of investigational drugs, with ongoing research to explore its efficacy and safety in clinical settings. The compound's structure and properties are closely related to those of Lansoprazole, which is utilized in various therapeutic applications, including the treatment of duodenal ulcers and gastroesophageal reflux disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of Destrifluoroethoxy Lansoprazole typically involves chemical modifications to the Lansoprazole molecule. The primary method includes:

  1. Dealkylation: This process removes the trifluoroethoxy group from Lansoprazole through hydrolysis or other chemical reactions.
  2. Purification: Following synthesis, the product undergoes purification techniques such as chromatography to isolate Destrifluoroethoxy Lansoprazole from by-products and unreacted materials.

The synthesis must be carefully controlled to ensure high yield and purity, as impurities can affect pharmacological activity.

Molecular Structure Analysis

Structure and Data

Destrifluoroethoxy Lansoprazole retains a similar core structure to Lansoprazole but lacks the trifluoroethoxy substituent. Its molecular formula can be derived from that of Lansoprazole:

  • Molecular Formula: C16_{16}H13_{13}F2_{2}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 369.36 g/mol

The structural modifications impact its interaction with biological targets, potentially enhancing absorption and efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Destrifluoroethoxy Lansoprazole undergoes several chemical reactions typical for proton pump inhibitors:

  1. Protonation: In acidic environments, the compound becomes protonated, which is essential for its activation.
  2. Covalent Binding: Similar to its parent compound, it forms covalent bonds with cysteine residues on the H+^+,K+^+-ATPase enzyme in gastric parietal cells, inhibiting gastric acid secretion.

These reactions are crucial for its mechanism of action, allowing it to effectively reduce gastric acidity.

Mechanism of Action

Process and Data

Destrifluoroethoxy Lansoprazole functions by inhibiting the H+^+,K+^+-ATPase enzyme in gastric parietal cells. The mechanism involves:

  1. Activation: Upon protonation in acidic conditions, Destrifluoroethoxy Lansoprazole transforms into its active form.
  2. Enzyme Inhibition: The active form binds covalently to cysteine residues on the enzyme, leading to irreversible inhibition of proton transport.
  3. Reduction in Acid Secretion: This inhibition results in decreased secretion of gastric acid, providing therapeutic effects against ulcers and reflux conditions.

Research indicates that this mechanism is effective for up to 24 hours post-administration due to the stable nature of the covalent bond formed with the enzyme .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Destrifluoroethoxy Lansoprazole exhibits several notable physical and chemical properties:

These properties influence formulation strategies for oral administration and impact bioavailability.

Applications

Scientific Uses

Destrifluoroethoxy Lansoprazole is primarily studied for its potential applications in treating gastrointestinal disorders similar to those treated by Lansoprazole. Ongoing research focuses on:

  1. Enhanced Efficacy: Investigating whether modifications improve therapeutic outcomes compared to existing proton pump inhibitors.
  2. Safety Profile: Evaluating side effects and interactions with other medications.
  3. Novel Formulations: Developing new delivery systems that enhance absorption and patient compliance.

Properties

CAS Number

60524-97-2

Product Name

Destrifluoroethoxy Lansoprazole

Molecular Formula

C14H13N3OS

Molecular Weight

271.34

Synonyms

2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.